Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride

Catalog No.
S2651340
CAS No.
2137462-66-7
M.F
C13H26ClNO2
M. Wt
263.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-amino-2-cycloheptylacetate hydrochlor...

CAS Number

2137462-66-7

Product Name

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride

IUPAC Name

tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride

Molecular Formula

C13H26ClNO2

Molecular Weight

263.81

InChI

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)10-8-6-4-5-7-9-10;/h10-11H,4-9,14H2,1-3H3;1H

InChI Key

PELDFOGWSIMGTO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C1CCCCCC1)N.Cl

solubility

not available

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride is an organic compound with the chemical formula C_{12}H_{23}ClN_{2}O_{2}. It features a tert-butyl group attached to a cycloheptyl structure, which is further substituted with an amino and an acetate functional group. This compound is classified as a hydrochloride salt, indicating that it is often encountered in its protonated form, which enhances its solubility in aqueous environments.

Typical of amines and esters. It may undergo:

  • Acid-Base Reactions: The amino group can act as a base, accepting protons from acids.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the acetate moiety can hydrolyze to yield the corresponding alcohol and acetic acid.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, particularly with electrophiles.

The synthesis of tert-butyl 2-amino-2-cycloheptylacetate hydrochloride can be achieved through several methods:

  • Alkylation of Amines: Starting from cycloheptyl amine, alkylation with tert-butyl chloroacetate could yield the desired compound.
  • Amine Acetylation: The reaction of cycloheptylamine with acetic anhydride or acetyl chloride followed by treatment with tert-butyl alcohol may also produce the compound.
  • Hydrochloride Formation: The final step typically involves the formation of the hydrochloride salt by reacting the base form of the compound with hydrochloric acid.

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride may have applications in:

  • Biochemical Research: As a reagent or buffer component in biological assays.
  • Pharmaceutical Development: Potentially serving as a lead compound for drug development targeting specific biological pathways due to its unique structure.

Several compounds share structural features with tert-butyl 2-amino-2-cycloheptylacetate hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Tert-butyl 2-amino-2-cyclohexylacetateC_{12}H_{23}NO_{2}Contains a cyclohexane ring instead of cycloheptane.
(S)-tert-butyl 2-aminobutanoate hydrochlorideC_{8}H_{18}ClNO_{2}Shorter carbon chain; more polar due to additional amine.
Ethyl 2-amino-2-cycloheptylacetate hydrochlorideC_{12}H_{23}ClN_{2}O_{2}Ethyl group instead of tert-butyl; different solubility properties.

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride is unique due to its specific combination of cycloheptane structure and tert-butyl substituent, which may confer distinct physical and chemical properties compared to these similar compounds. Further research into these differences will be essential for understanding their respective applications and activities.

Dates

Last modified: 07-22-2023

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